![molecular formula C22H17ClFN3O4 B10769502 Midazolam-D4 Maleate; 8-Chloro-6-(2-fluorophenyl-d4)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine maleate; 8-Chloro-1-methyl-6-(2,3,4,5-tetradeuterio-6-fluoro-phenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine maleate CAS No. 1435938-30-9](/img/structure/B10769502.png)
Midazolam-D4 Maleate; 8-Chloro-6-(2-fluorophenyl-d4)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine maleate; 8-Chloro-1-methyl-6-(2,3,4,5-tetradeuterio-6-fluoro-phenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Midazolam-d4 (maleate) (CRM) is a deuterated form of midazolam, a benzodiazepine derivative. It is used as a certified reference material for the quantification of midazolam in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Midazolam itself is widely used for its sedative, anxiolytic, muscle relaxant, anticonvulsant, and amnesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Midazolam-d4 (maleate) involves the incorporation of deuterium atoms into the midazolam molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium at specific positions within the molecule .
Industrial Production Methods
Industrial production of Midazolam-d4 (maleate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity and chemical purity. The product is then formulated as a solution in methanol for ease of use in analytical applications .
Chemical Reactions Analysis
Types of Reactions
Midazolam-d4 (maleate) undergoes various chemical reactions, including:
Oxidation: Conversion to hydroxylated metabolites.
Reduction: Reduction of the imidazole ring.
Substitution: Halogenation or alkylation at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced imidazole ring compounds, and halogenated or alkylated analogs. These products are often used as intermediates in further synthetic processes or as reference standards in analytical applications .
Scientific Research Applications
Midazolam-d4 (maleate) is extensively used in scientific research for various applications:
Chemistry: As an internal standard in GC-MS and LC-MS for the quantification of midazolam and its metabolites.
Biology: In studies involving the metabolism and pharmacokinetics of midazolam.
Medicine: In clinical research to monitor midazolam levels in patients and to study its pharmacodynamics and pharmacokinetics.
Industry: In forensic toxicology for the detection and quantification of midazolam in biological samples
Mechanism of Action
Midazolam-d4 (maleate) exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedation, anxiolysis, muscle relaxation, and anticonvulsant effects. The deuterated form, Midazolam-d4, is used as an internal standard and does not exert pharmacological effects itself .
Comparison with Similar Compounds
Similar Compounds
Midazolam: The non-deuterated form, widely used for its sedative and anxiolytic properties.
Lorazepam: Another benzodiazepine with similar sedative and anxiolytic effects.
Diazepam: A longer-acting benzodiazepine used for anxiety and muscle relaxation.
Uniqueness
Midazolam-d4 (maleate) is unique due to its deuterium incorporation, which makes it an ideal internal standard for analytical applications. This isotopic labeling allows for precise quantification and differentiation from the non-deuterated form in complex biological matrices .
Properties
CAS No. |
1435938-30-9 |
|---|---|
Molecular Formula |
C22H17ClFN3O4 |
Molecular Weight |
445.9 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;8-chloro-1-methyl-6-(2,3,4,5-tetradeuterio-6-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine |
InChI |
InChI=1S/C18H13ClFN3.C4H4O4/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13;5-3(6)1-2-4(7)8/h2-9H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i2D,3D,4D,5D; |
InChI Key |
XYGVIBXOJOOCFR-BRZXBJTJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2=NCC3=CN=C(N3C4=C2C=C(C=C4)Cl)C)F)[2H])[2H].C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


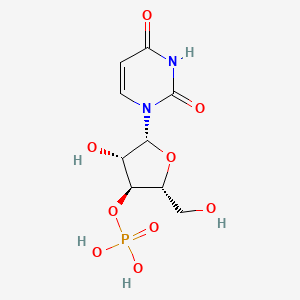
![(2R,3R)-2-[(2R,4S,5S,6S)-4-[(2R,4S,5R,6S)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-[(1R,3R,4S)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-6-[(2R,4S,5S,6S)-4-[(2R,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one](/img/structure/B10769426.png)
![(1S)-1-[(2R,3R)-3-[2-[(2R,3R)-3-[(1S)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B10769439.png)
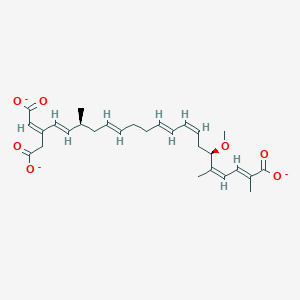
![N-[(3Z)-5-Tert-butyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]-N'-(4-chlorophenyl)urea](/img/structure/B10769450.png)
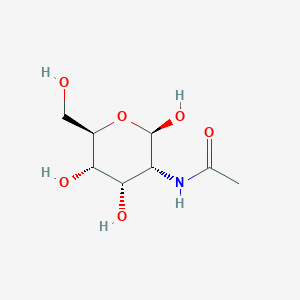
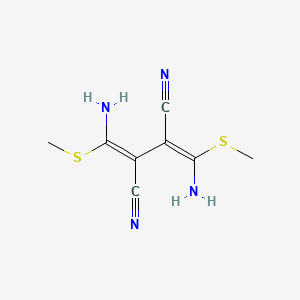

![(2S,3S,4R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B10769477.png)
![(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B10769490.png)
![(2S,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B10769499.png)
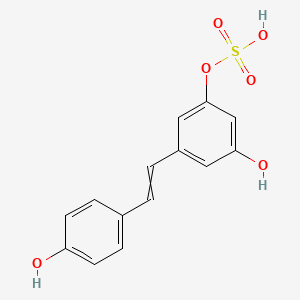
![3-[14-Ethenyl-22,23-bis(methoxycarbonyl)-5-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),19,21-dodecaen-9-yl]propanoic acid](/img/structure/B10769525.png)
![2-[(4-Oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-2-pyridinyl)acetamide](/img/structure/B10769531.png)
